molecular formula C25H18N2OS B12193000 (2E)-2-(4-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2E)-2-(4-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12193000
M. Wt: 394.5 g/mol
InChI Key: AKMPQHOBTRNOGQ-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a benzylidene group, a diphenyl group, and an imidazo[2,1-b][1,3]thiazol-3(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene or diphenyl rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-(4-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C25H18N2OS

Molecular Weight

394.5 g/mol

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C25H18N2OS/c1-17-12-14-18(15-13-17)16-21-24(28)27-23(20-10-6-3-7-11-20)22(26-25(27)29-21)19-8-4-2-5-9-19/h2-16H,1H3/b21-16+

InChI Key

AKMPQHOBTRNOGQ-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.